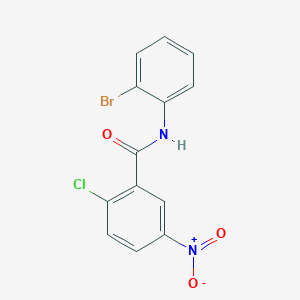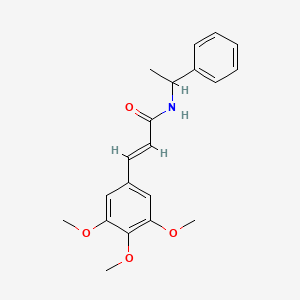![molecular formula C15H21NO2 B5433058 N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5433058.png)
N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as BMS-986165, is a small molecule inhibitor of Tyk2, a member of the JAK family of kinases. It has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis and lupus.
Mecanismo De Acción
N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibits Tyk2 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have a good safety profile in preclinical studies, with no significant toxicities observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide is its specificity for Tyk2, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in all patients with autoimmune diseases, as the underlying mechanisms of these diseases can vary.
Direcciones Futuras
There are several potential future directions for the study of N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide. One area of research could be the development of combination therapies with other drugs, such as biologics or other small molecule inhibitors. Another area of research could be the investigation of this compound in other autoimmune diseases, such as multiple sclerosis or rheumatoid arthritis. Additionally, further studies could be conducted to better understand the mechanisms of action of this compound and its potential role in regulating immune responses.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide involves several steps, including the reaction of 3-bromoaniline with sec-butyl lithium, followed by the reaction of the resulting product with 2-methyl-2-propen-1-ol. The final step involves the reaction of the intermediate with benzoyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide has been extensively studied in preclinical models for its potential therapeutic effects in autoimmune diseases. It has been shown to inhibit Tyk2-mediated signaling pathways, leading to the suppression of pro-inflammatory cytokines, such as IL-12 and IL-23. This makes it a promising candidate for the treatment of diseases such as psoriasis, lupus, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-butan-2-yl-3-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-12(4)16-15(17)13-7-6-8-14(9-13)18-10-11(2)3/h6-9,12H,2,5,10H2,1,3-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEIXFKAGCLEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)piperidine-1-carboxamide](/img/structure/B5432988.png)

![N-cyclohexyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5433000.png)



![2-amino-3-(ethoxycarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5433021.png)
![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5433038.png)

![N~2~-methyl-N~1~-[1-(4-piperidin-1-ylphenyl)ethyl]glycinamide](/img/structure/B5433065.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5433068.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433078.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5433085.png)